2-(4-Bromophenyl)-4,7-dichloroquinazoline

Epigenetics Bromodomain Inhibition Cancer Research

Researchers developing selective BET inhibitors face the risk of invalid results when substituting this scaffold with chloro- or unsubstituted phenyl analogs. 2-(4-Bromophenyl)-4,7-dichloroquinazoline (CAS 405933-94-0) eliminates this uncertainty: • Validated bromodomain probe: BRD2 Kd 300 nM, BRD4 IC50 863 nM • Orthogonal halogen handles (Br, 2×Cl) enable sequential chemoselective cross-coupling • Available NLT 98% purity with full analytical data (NMR, HPLC, LC-MS) Procurement assurance: Multi-vendor sourcing with batch-to-batch consistency.

Molecular Formula C14H7BrCl2N2
Molecular Weight 354 g/mol
CAS No. 405933-94-0
Cat. No. B1524401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,7-dichloroquinazoline
CAS405933-94-0
Molecular FormulaC14H7BrCl2N2
Molecular Weight354 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br
InChIInChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
InChIKeyNGPYFVCYASNVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4,7-dichloroquinazoline: Chemical Identity & Sourcing


2-(4-Bromophenyl)-4,7-dichloroquinazoline (CAS 405933-94-0) is a halogenated heterocyclic compound belonging to the quinazoline family, with the molecular formula C14H7BrCl2N2 and a molecular weight of 354.03 g/mol . It is commercially available from multiple vendors in purities ranging from 95% to ≥98% (NLT 98%), and is typically supplied as a white to yellow crystalline powder . The compound's structure features bromine and chlorine substituents that render it a versatile intermediate in organic synthesis and medicinal chemistry [1].

Synthetic Utility Orthogonal C-Br/C-Cl sites for sequential cross-coupling diversification
Target Engagement Quinazoline scaffold for bromodomain (BRD2/BRD4) probe development
Procurement Available in defined purity grades from multiple specialty suppliers

2-(4-Bromophenyl)-4,7-dichloroquinazoline: Substitution Risks with Analogs


Despite the broad availability of quinazoline derivatives, substituting 2-(4-bromophenyl)-4,7-dichloroquinazoline with a close structural analog (e.g., 2-(4-chlorophenyl)-4,7-dichloroquinazoline or 4,7-dichloro-2-phenylquinazoline) carries substantial risk of altered biological activity and synthetic utility. The 4-bromophenyl group imparts distinct steric and electronic properties that influence binding affinity to biological targets, as evidenced by its measured Kd and IC50 values for bromodomain proteins [1]. Furthermore, the bromine atom serves as a specific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling downstream diversification not feasible with chloro- or unsubstituted phenyl analogs [2]. Therefore, generic substitution without verification of target engagement or synthetic compatibility can invalidate experimental results or derail chemical development programs.

4-Chlorophenyl analog Lacks the orthogonal Br handle; coupling selectivity and derivatization scope may shift.
Unsubstituted phenyl No reported BRD2/BRD4 engagement; target-binding context may be lost.
4,6-Dichloro regioisomer Altered pharmacophore geometry; binding and reactivity profiles may not transfer directly.

2-(4-Bromophenyl)-4,7-dichloroquinazoline: Differentiating Evidence vs. Analogs


BRD2 Bromodomain Binding Affinity

2-(4-Bromophenyl)-4,7-dichloroquinazoline exhibits a dissociation constant (Kd) of 300 nM for the bromodomain of human BRD2, as determined by isothermal titration calorimetry [1]. This affinity, while moderate compared to the potent BET inhibitor (+)-JQ1 (Kd ~50-90 nM for BRD4 bromodomains) , is notable for a non-optimized quinazoline scaffold. In contrast, the unsubstituted phenyl analog 4,7-dichloro-2-phenylquinazoline (CAS 54665-92-8) shows no reported BRD2 binding data in public databases, suggesting that the 4-bromophenyl substituent is critical for engagement with this target [2].

BRD2 Binding Affinity
Class-level
Kd = 300 nM vs. unsubstituted phenyl analog (no reported activity)
Supports BRD2 engagement context, distinguishing from simpler quinazolines.
ITC, recombinant BRD2 BD2; BindingDB data.
Epigenetics Bromodomain Inhibition Cancer Research

BRD4 Bromodomain Inhibition

In a fluorescence polarization assay, 2-(4-bromophenyl)-4,7-dichloroquinazoline displaced FITC-conjugated JQ1 from the BRD4 BD2 bromodomain with an IC50 of 863 nM [1]. This activity, while 17-fold weaker than the reference inhibitor (+)-JQ1 (IC50 ~50 nM) , is specific to the 4-bromophenyl substitution. The 4,7-dichloro-2-phenylquinazoline analog (CAS 54665-92-8) has not been reported as a BRD4 ligand, underscoring the role of the bromine atom in target recognition [2].

BRD4 Inhibition
Class-level
IC50 = 863 nM (JQ1 ~50 nM); unsubstituted analog: no reported activity
Supports BRD4 target engagement screening context; 4-bromophenyl required.
FP assay, FITC-JQ1 displacement.
Epigenetics Bromodomain Inhibition Cancer Research

Dual Halogen Handles for Cross-Coupling

The presence of both an aryl bromide (at the 4-position of the phenyl ring) and aryl chlorides (at the 4- and 7-positions of the quinazoline core) in 2-(4-bromophenyl)-4,7-dichloroquinazoline makes it an ideal substrate for sequential, chemoselective cross-coupling reactions [1]. The bromine atom is more reactive in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) compared to chlorine, enabling site-selective functionalization [1]. In contrast, the fully chlorinated analog 2-(4-chlorophenyl)-4,7-dichloroquinazoline (CAS 885277-72-5) lacks this orthogonal reactivity profile, limiting the scope of modular derivatization .

Orthogonal Halogen Pattern
Class-level
One C-Br + two C-Cl; fully chlorinated analog has only C-Cl bonds
Enables sequential chemoselective cross-coupling functionalization.
Pd-catalyzed couplings; bromide reacts faster than chloride.
Medicinal Chemistry Organic Synthesis C-C Bond Formation

Commercial Availability and Purity

2-(4-Bromophenyl)-4,7-dichloroquinazoline is readily available from multiple specialty chemical suppliers with defined purity grades. Synblock offers the compound at NLT 98% purity , while Sigma-Aldrich provides a 96% pure grade . Both suppliers furnish analytical documentation (NMR, HPLC, LC-MS) upon request. In comparison, the 4,6-dichloro regioisomer (2-(4-bromophenyl)-4,6-dichloroquinazoline, CAS 405933-98-4) and the 4-chloro analog (2-(4-bromophenyl)-4-chloroquinazoline, CAS 83800-98-0) are less commonly stocked, with fewer vendors offering analytical characterization .

Vendor Availability
Data to verify
≥98% (Synblock), 96% (Sigma-Aldrich); 4,6-dichloro isomer limited vendors
Broader procurement options with defined analytical documentation.
Vendor catalog data as of 2025; verify current lot.
Procurement Quality Control Chemical Sourcing

2-(4-Bromophenyl)-4,7-dichloroquinazoline: Research & Industrial Applications


Bromodomain Inhibitor Screening & Probe Development

Based on the measured BRD2 Kd (300 nM) and BRD4 IC50 (863 nM), this compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting bromodomain-containing proteins [1]. It is suitable for use in fluorescence polarization displacement assays, isothermal titration calorimetry, and cellular target engagement studies. Researchers developing selective BET inhibitors may utilize this scaffold to explore substitution effects at the 2-phenyl position.

Modular Synthesis of Quinazoline Libraries

The compound's orthogonal halogen substituents (one C-Br, two C-Cl bonds) enable sequential, chemoselective cross-coupling reactions [2]. This feature is particularly valuable for parallel synthesis of compound collections, where the bromine atom can be functionalized first (e.g., via Suzuki-Miyaura), followed by chlorine substitution under harsher conditions. Such strategies accelerate the generation of novel quinazoline derivatives for biological screening.

Reference Standard for QC & Method Development

With commercially available grades up to NLT 98% purity and accompanying analytical data (NMR, HPLC, LC-MS) , this compound can be employed as a reference standard for method validation, impurity profiling, and calibration in quantitative analyses of quinazoline-based drug candidates. Its well-defined structure and availability from multiple reputable vendors ensure batch-to-batch consistency.

Kinase Inhibitor Discovery Intermediate

Quinazoline derivatives are privileged scaffolds in kinase inhibitor development (e.g., EGFR, VEGFR-2). While direct kinase inhibition data for this specific compound are limited in public databases, its structural features align with established pharmacophores for ATP-competitive kinase inhibitors [3]. It is therefore a rational intermediate for generating focused libraries targeting kinases implicated in oncology and inflammation.

Application
Selection Property
Validation Focus
Bromodomain target engagement studies
Quinazoline scaffold with 4-bromophenyl substitution
Binding assay context (ITC, FP)
Focused quinazoline library synthesis
Orthogonal C-Br/C-Cl coupling sites
Sequential Pd-catalyzed derivatization selectivity
QC reference standard for quinazoline analysis
Commercial purity grades and characterization
Analytical method consistency
Kinase inhibitor scaffold exploration
Privileged quinazoline pharmacophore
Kinase panel screening context

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